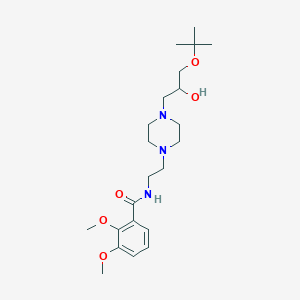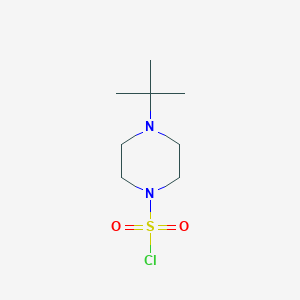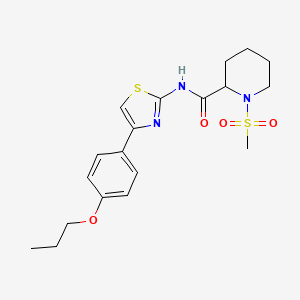
1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which “this compound” belongs, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzyl group and an ethyl group . The InChI code for the compound is1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) . Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.27 . The compound is solid in form .Aplicaciones Científicas De Investigación
Functionalization Reactions and Synthesis
Functionalization of Pyrazole-3-Carboxylic Acid : The research led by Yıldırım, Kandemirli, and Demir (2005) demonstrates the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via functionalization reactions. These derivatives were synthesized through reactions with different nucleophiles, and their structures were determined spectroscopically. The study provides insights into the mechanisms of these reactions, which are fundamental to creating new compounds with potential applications in various fields like pharmaceuticals and materials science (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Pyrazole Derivatives : A study by Kasımoğulları and Arslan (2010) involved the synthesis of various pyrazole dicarboxylic acid derivatives. These compounds were characterized using different spectroscopic methods, contributing to the expanding library of pyrazole-based compounds with potential applications in chemistry and pharmacology (Kasımoğulları & Arslan, 2010).
Corrosion Inhibition
- Pyrazole Derivatives as Corrosion Inhibitors : Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel. Their study revealed that these compounds significantly reduce corrosion rate, suggesting their potential application in industrial corrosion prevention (Herrag et al., 2007).
Optical and Electrical Applications
Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their nonlinear optical properties. They identified compounds with significant nonlinearity, indicating their potential in optical limiting applications (Chandrakantha et al., 2013).
Electrochemiluminescence in Metal Organic Frameworks : Feng et al. (2016) synthesized transition metal complexes with pyrazolecarboxylic acid derivatives. These complexes showed highly intense electrochemiluminescence (ECL) in solution, suggesting their application in developing new ECL-based devices (Feng et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields of science . As pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals, there may be potential for the development of new drugs and treatments .
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding and other intermolecular interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
1-benzyl-3-ethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNXKKHQRLSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)
![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)


![(1R,5S)-3-(methylthio)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2717434.png)

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)